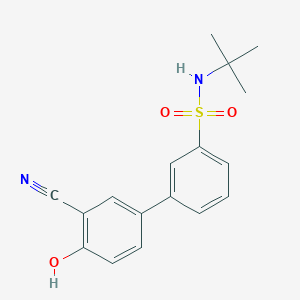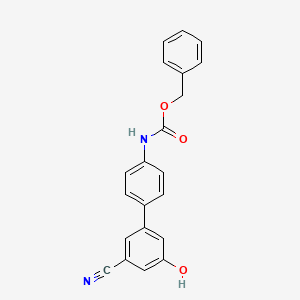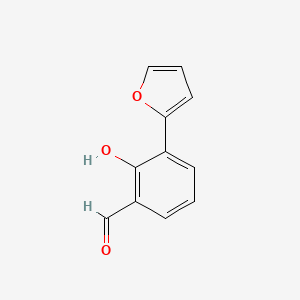![molecular formula C17H16N2O3S B6377434 2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261895-05-9](/img/structure/B6377434.png)
2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%, is an organosulfur compound with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a melting point of 176-177 °C and a molecular weight of 312.3 g/mol. It is commonly known as CPP-PPS and is used as a reactant in organic synthesis and as a starting material for the synthesis of pharmaceuticals, biochemicals, and other organic compounds.
Mécanisme D'action
CPP-PPS is an organosulfur compound that acts as a reactant in organic synthesis. It is a versatile reagent that can be used to form a variety of products, including heterocyclic compounds, pharmaceuticals, biochemicals, and other organic compounds. It acts as a nucleophile in the reaction, attacking the electrophilic carbon atom of the substrate and forming a covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-PPS are not well understood. It is known to be a strong acid, and it has been shown to react with proteins and other biomolecules. However, its effects on cellular processes and physiological functions are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-PPS has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocyclic compounds, pharmaceuticals, biochemicals, and other organic compounds. It is also relatively easy to obtain and store, and it has a relatively low cost. However, it is a strong acid and can be corrosive to some materials, so it must be handled with caution.
Orientations Futures
The potential applications of CPP-PPS are vast and varied. It has been used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds, and it has the potential to be used in the synthesis of novel compounds and materials. In addition, its biochemical and physiological effects are not yet fully understood, and further research is needed to better understand its effects on cellular processes and physiological functions. Finally, CPP-PPS has the potential to be used in the development of new and improved synthetic methods, such as the synthesis of fluorescent dyes for use in fluorescence microscopy and spectroscopy.
Méthodes De Synthèse
CPP-PPS can be synthesized by the reaction of 4-pyrrolidinylsulfonylbenzene (PPS) with 2-cyano-4-chlorophenol (CP) in the presence of sodium hydroxide in water. The reaction is conducted in a two-step process, with the first step involving the conversion of CP to CPP-PPS and the second step involving the hydrolysis of the PPS group. The reaction is typically conducted at a temperature of 80-100 °C and a pH of 8-9.
Applications De Recherche Scientifique
CPP-PPS is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has also been used in the synthesis of novel heterocyclic compounds, such as indole derivatives, for use in drug discovery. In addition, CPP-PPS has been used in the synthesis of fluorescent dyes for use in fluorescence microscopy and spectroscopy.
Propriétés
IUPAC Name |
2-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-11-14(5-8-17(15)20)13-3-6-16(7-4-13)23(21,22)19-9-1-2-10-19/h3-8,11,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLIJIIMKWGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685015 |
Source


|
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261895-05-9 |
Source


|
| Record name | 4-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)


![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)

![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)



